Androgen Receptor (AR) Antagonism: Superior PSA Downregulation vs. Lead Compound T3
In a head-to-head comparison within the same study, a derivative of the 3-(4-fluorophenyl)-1H-pyrazole scaffold (compound 10e) demonstrated a 46% downregulation rate of prostate-specific antigen (PSA) in LNCaP cells, which was superior to the 31% downregulation achieved by the lead compound T3 [1]. This indicates enhanced AR antagonism conferred by the 3-(4-fluorophenyl)-1H-pyrazole core.
| Evidence Dimension | PSA downregulation rate (%) |
|---|---|
| Target Compound Data | 46% |
| Comparator Or Baseline | Lead compound T3: 31% |
| Quantified Difference | 15 percentage points higher (46% vs. 31%) |
| Conditions | LNCaP prostate cancer cells, in vitro assay |
Why This Matters
This quantitative advantage in PSA downregulation establishes the 3-(4-fluorophenyl)-1H-pyrazole core as a superior starting point for developing AR antagonists compared to the T3 series.
- [1] Guo, G., et al. (2016). Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. Anti-Cancer Drugs, 27(4), 278-285. View Source
